molecular formula C9H12OS2 B12848910 1-Methoxy-2-phenethyldisulfane

1-Methoxy-2-phenethyldisulfane

Cat. No.: B12848910
M. Wt: 200.3 g/mol
InChI Key: YXAFNMJVJQBDGG-UHFFFAOYSA-N
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Description

1-Methoxy-2-phenethyldisulfane is an organosulfur compound characterized by a disulfane (S–S) backbone with a methoxy (–OCH₃) group attached to the first sulfur atom and a phenethyl (C₆H₅–CH₂CH₂–) group bonded to the second sulfur atom. Its structure can be represented as OCH₃–S–S–CH₂CH₂–C₆H₅. The methoxy group contributes electron-donating effects, while the phenethyl substituent introduces hydrophobicity and aromaticity.

Properties

Molecular Formula

C9H12OS2

Molecular Weight

200.3 g/mol

IUPAC Name

2-(methoxydisulfanyl)ethylbenzene

InChI

InChI=1S/C9H12OS2/c1-10-12-11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

YXAFNMJVJQBDGG-UHFFFAOYSA-N

Canonical SMILES

COSSCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-phenethyldisulfane can be synthesized through several methods. One common approach involves the reaction of 2-phenylethanethiol with methanesulfenyl chloride under controlled conditions. The reaction typically proceeds as follows:

C6H5CH2CH2SH+CH3SClC6H5CH2CH2S-SCH3+HCl\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{SH} + \text{CH}_3\text{SCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{S-SCH}_3 + \text{HCl} C6​H5​CH2​CH2​SH+CH3​SCl→C6​H5​CH2​CH2​S-SCH3​+HCl

The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-phenethyldisulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the disulfane bond can be achieved using reducing agents like lithium aluminum hydride, yielding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-2-phenethyldisulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Methoxy-2-phenethyldisulfane exerts its effects depends on the specific application. In biological systems, it may interact with cellular thiols, leading to the formation of mixed disulfides and affecting redox balance. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile tool in modulating biochemical pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Sulfur Chain Substituents Functional Groups Solubility Key Reactivity Reference
This compound Disulfane Methoxy, Phenethyl Ether Low (nonpolar) Moderate stability N/A
Phenyldisulfanylformic Acid Disulfane Phenyl, Carboxylic Acid Carboxylic acid Moderate (polar) Acidic, salt-forming
Sodium 1-Oxido-2-phenyldisulfane Disulfane Phenyl, Sulfonate Ionic sulfonate High (aqueous) Water-soluble
1-Ethoxy-3-hexyltrisulfane Trisulfane Ethoxy, Hexyl Ether Low High S–S bond lability
(3,6-Difluoro-2-(methoxymethoxy)phenyl)(methyl)sulfane Sulfane Difluoro, Methoxymethoxy, Methyl Fluorinated, Ether Moderate Electrophilic sulfur
Metsulfuron Methyl Ester Sulfonylurea Sulfonyl, Triazine Sulfonamide, Triazine Moderate Herbicidal activity

Research Findings and Trends

  • Sulfur Chain Length : Trisulfanes (S–S–S) exhibit lower bond dissociation energies (~60–70 kcal/mol) compared to disulfanes (~80 kcal/mol), increasing their reactivity in redox reactions .
  • Substituent Effects: Electron-withdrawing groups (e.g., sulfonate, fluorine) enhance electrophilicity at sulfur, while electron-donating groups (e.g., methoxy, amino) stabilize sulfur-centered radicals .
  • Applications : Disulfanes with hydrophobic substituents (e.g., phenethyl) are explored in polymer crosslinking, while ionic derivatives are used in catalysis or drug delivery .

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